molecular formula C14H17N3 B8325305 Bis[2-(4-pyridyl)ethyl]amine

Bis[2-(4-pyridyl)ethyl]amine

Cat. No.: B8325305
M. Wt: 227.30 g/mol
InChI Key: FQYBFSCQCRQBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[2-(4-pyridyl)ethyl]amine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine

InChI

InChI=1S/C14H17N3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-4,7-10,17H,5-6,11-12H2

InChI Key

FQYBFSCQCRQBPT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCNCCC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-vinylpyridine (10.0 g, 95.1 mmole) and ammonium chloride (5.1 g, 95.1 mmole) in MeOH (90 mL) was heated to reflux under argon for 27 h. The resulting mixture was filtered and the filtrate was concentrated on the rotavap. The residue was dissolved in H2O (200 mL), and the solution was basified to pH 10.5 using 2 N NaOH. CH2Cl2 extraction (3×100 mL), drying (MgSO4), and concentration gave a yellow oil (5.73 g, 49% crude). 2.9 g of this oil was chromatographed on silica gel (12% MeOH/CH2Cl2) to afford the title compound as a yellow oil (1.81 g, 16%). MS (ES) m/e 228 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
16%

Synthesis routes and methods II

Procedure details

A mixture of 3-hydroxy4-methoxy-2-nitrobenzaldehyde and 3-hydroxy4-methoxy-6-nitrobenzaldehyde, and DMF (700 ml) were mixed, and potassium carbonate (136.7 mg, 989 mmol) and bromopentane (122.7 ml, 989 mmol) were successively added to this solution. The reaction mixture was stirred at 100° C. for 4 hours and fltered. Water (600 ml) and hexane-ethyl acetate (1:1, 600 ml) were added to the filtrate for separation. The aqueous layer was extracted with hexane-ethyl acetate (1:1, 600 ml). The organic layers were combined, and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was evaporated. The precipitated crystals were collected by filtration to give 4-methoxy-6-nitro-3-pentyloxybenzaldehyde (2)) (90.1 g, 44%) as yellow crystals. The filtrate after filtration of said crystals was further evaporated to give 4-methoxy-2-nitro-3-pentyloxybenzaldehyde (1) (117 g, 58%) as a red oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
136.7 mg
Type
reactant
Reaction Step Two
Quantity
122.7 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

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